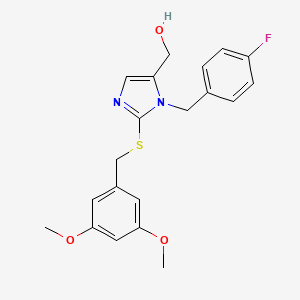
(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a synthetic organic molecule characterized by the presence of an imidazole ring substituted with a 3,5-dimethoxybenzylthio group and a 4-fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the 3,5-dimethoxybenzylthiol.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via alkylation reactions.
Final Functionalization: The hydroxymethyl group is introduced through reduction or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imidazole ring or other functional groups can lead to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol
- (2-((3,5-dimethoxybenzyl)thio)-1-(4-chlorobenzyl)-1H-imidazol-5-yl)methanol
- (2-((3,5-dimethoxybenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol
Uniqueness
The uniqueness of (2-((3,5-dimethoxybenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol lies in the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorobenzyl group, in particular, may enhance its biological activity or stability compared to similar compounds.
Propiedades
IUPAC Name |
[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-25-18-7-15(8-19(9-18)26-2)13-27-20-22-10-17(12-24)23(20)11-14-3-5-16(21)6-4-14/h3-10,24H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSIWQVPGLLSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
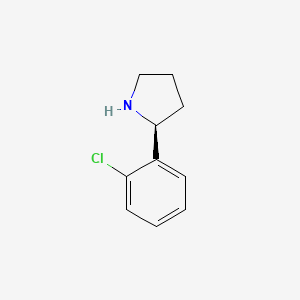
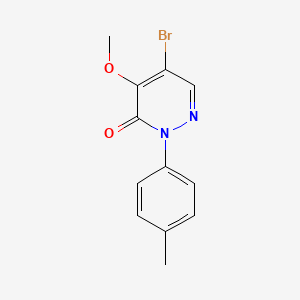
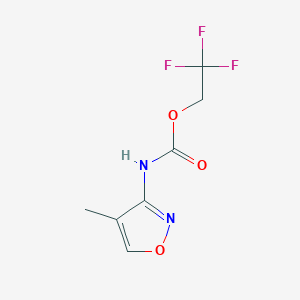
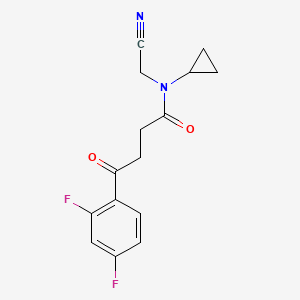
![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)
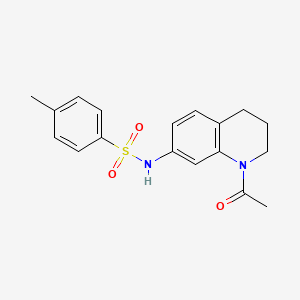
![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

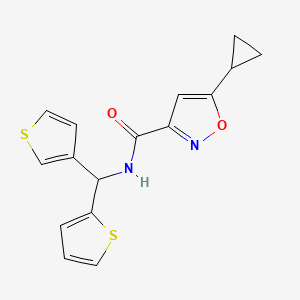
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2747251.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747253.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
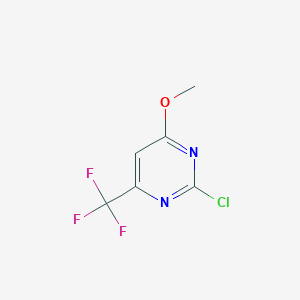
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
